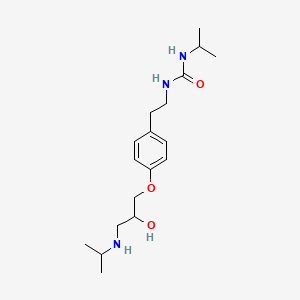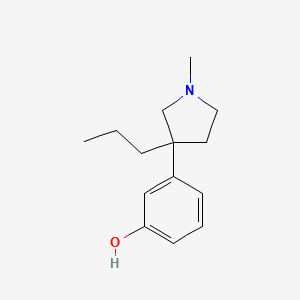
Ac-Phe(4-Cl)-Phe(4-Cl)-Ala(benzothiophen-3-yl)(benzothiophen-3-yl)-Ser-Tyr-Lys-Leu-Arg-D-Pro-Ala-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG-30850 is a potent luteinizing hormone-releasing hormone antagonist designed for treating hormone-dependent disorders . It has shown significant efficacy in inhibiting ovulation and reducing testosterone levels in animal studies . This compound is particularly notable for its minimal injection site irritation and lack of edematous reactions, making it a favorable therapeutic option .
Preparation Methods
Synthetic Routes and Reaction Conditions
ORG-30850 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the desired peptide chain. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide . The final product is purified using high-performance liquid chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of ORG-30850 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The use of advanced purification techniques, such as preparative high-performance liquid chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ORG-30850 primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide
Solvents: Dimethylformamide, dichloromethane
Purification: High-performance liquid chromatography
Major Products Formed
The major product formed from the synthesis of ORG-30850 is the peptide chain itself, which is then purified to obtain the final compound .
Scientific Research Applications
ORG-30850 has a wide range of scientific research applications:
Mechanism of Action
ORG-30850 exerts its effects by binding to the gonadotropin-releasing hormone receptor, thereby inhibiting the release of luteinizing hormone and follicle-stimulating hormone . This inhibition leads to a decrease in the production of sex hormones such as testosterone and estradiol . The molecular targets involved include the gonadotropin-releasing hormone receptor and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cetrorelix: Another luteinizing hormone-releasing hormone antagonist used in similar therapeutic applications.
Ganirelix: A luteinizing hormone-releasing hormone antagonist with a similar mechanism of action.
Uniqueness of ORG-30850
ORG-30850 is unique due to its minimal injection site irritation and lack of edematous reactions, which are common side effects of other luteinizing hormone-releasing hormone antagonists . This makes ORG-30850 a more favorable option for long-term treatment .
Properties
Molecular Formula |
C69H91Cl2N15O13S |
|---|---|
Molecular Weight |
1441.5 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-chlorophenyl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1-benzothiophen-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C69H91Cl2N15O13S/c1-38(2)31-51(61(92)80-50(13-9-29-76-69(74)75)68(99)86-30-10-14-57(86)67(98)77-39(3)59(73)90)81-60(91)49(12-7-8-28-72)79-63(94)53(34-43-20-26-47(89)27-21-43)83-66(97)56(36-87)85-65(96)55(35-44-37-100-58-15-6-5-11-48(44)58)84-64(95)54(33-42-18-24-46(71)25-19-42)82-62(93)52(78-40(4)88)32-41-16-22-45(70)23-17-41/h5-6,11,15-27,37-39,49-57,87,89H,7-10,12-14,28-36,72H2,1-4H3,(H2,73,90)(H,77,98)(H,78,88)(H,79,94)(H,80,92)(H,81,91)(H,82,93)(H,83,97)(H,84,95)(H,85,96)(H4,74,75,76)/t39-,49-,50-,51-,52-,53-,54-,55-,56-,57+/m0/s1 |
InChI Key |
ONHXPWXXSUUCDR-IQZQIIRESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CSC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@H](CC6=CC=C(C=C6)Cl)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CSC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



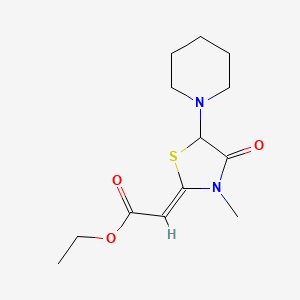
![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)
![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)

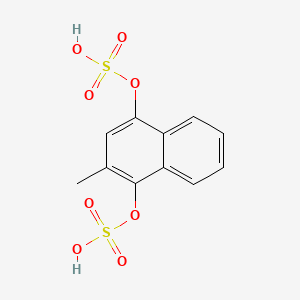
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784711.png)

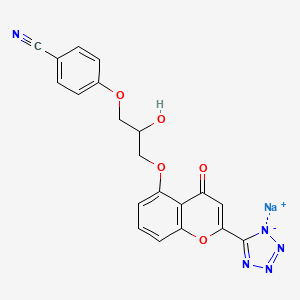
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784750.png)
![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784758.png)
